![molecular formula C20H18FN3OS B2782158 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 450343-09-6](/img/structure/B2782158.png)
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
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Overview
Description
“N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide” is a complex organic compound that contains several functional groups and rings, including a fluorophenyl group, a dihydrothieno[3,4-c]pyrazol group, and a dimethylbenzamide group . It’s part of the pyrazole family, which are heterocyclic compounds with a natural or synthetic origin .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a thiophene ring, a phenyl ring, and a benzamide group. The exact structure would need to be determined through techniques like NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Characterization
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. The synthesis and structural characterization of similar fluorinated compounds have been explored in research, focusing on their potential in various therapeutic areas. For instance, the synthesis of 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its structural analysis through single crystal diffraction demonstrates the interest in fluorinated compounds for their potential applications in drug design and development (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Anticancer Activity
Research on compounds with structural similarities to this compound has shown promising anticancer activities. The exploration of the anticancer potential of these compounds is a significant area of interest. For example, studies have shown that certain fluorinated compounds exhibit potent activity against various cancer cell lines, indicating the relevance of such structures in developing new anticancer therapies (Ahsan, M., 2012).
Antimicrobial Activity
The antimicrobial potential of fluorinated pyrazoles and related structures has also been investigated. These studies reveal that such compounds can exhibit significant inhibitory action against a range of bacterial and fungal species, underscoring their potential in addressing antimicrobial resistance. The synthesis and evaluation of novel fluorine-containing pyrazole-based thiazole derivatives highlight the ongoing research into developing effective antimicrobial agents (Desai, N., Joshi, V. V., Rajpara, K. M., Vaghani, H., & Satodiya, H., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
For instance, similar compounds have been found to inhibit certain enzymes, which can lead to changes in cellular signaling pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Similar compounds have been shown to have a range of effects, such as inhibiting enzyme activity, which can lead to changes in cellular signaling pathways .
Safety and Hazards
Without specific studies, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-26-11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWOSGRPSYSBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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